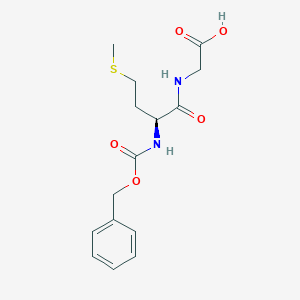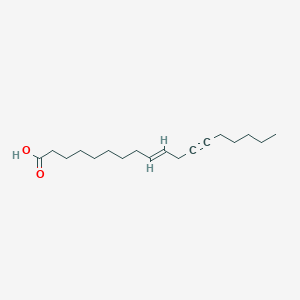
Octadec-9-en-12-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadec-9-en-12-ynoic acid is typically synthesized through the reaction of cis-9-octadecen-12-ol with dehydrating agents such as sulfuric acid or oxalic acid . The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Octadec-9-en-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triple bond into a double bond or a single bond, resulting in different saturated or unsaturated fatty acids.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed under hydrogen gas.
Substitution: Halogens like bromine or chlorine in the presence of light or heat.
Major Products: The major products formed from these reactions include various oxygenated, hydrogenated, or halogenated derivatives of this compound .
Scientific Research Applications
Octadec-9-en-12-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Octadec-9-en-12-ynoic acid exerts its effects involves its interaction with various molecular targets and pathways. For instance, it has been found to activate the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in insulin-stimulated glucose uptake . This activation can lead to increased glucose uptake in cells, highlighting its potential antidiabetic properties .
Comparison with Similar Compounds
Octadec-9-ynoic acid: Another fatty acid with a triple bond but lacking the double bond present in Octadec-9-en-12-ynoic acid.
This compound, methyl ester: A methyl ester derivative of this compound, used in various chemical applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of a double bond and a triple bond within the same molecule. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13214-35-2 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(E)-octadec-9-en-12-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9+ |
InChI Key |
SAOSKFBYQJLQOS-MDZDMXLPSA-N |
SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCC#CC/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O |
Key on ui other cas no. |
13214-35-2 |
Synonyms |
(Z)-isomer of crepenynic acid crepenynic acid octadec-9-en-12-ynoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


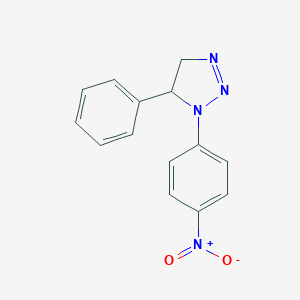
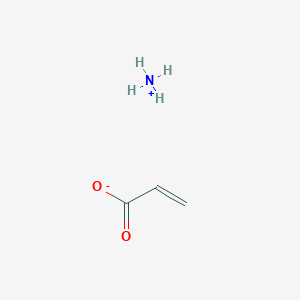
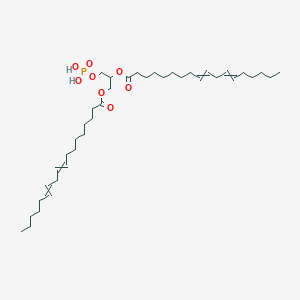
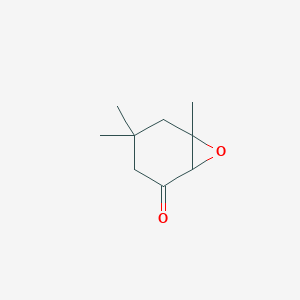
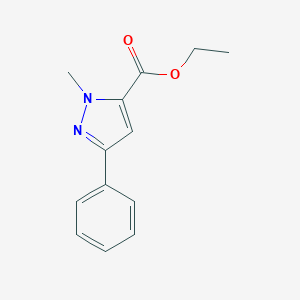
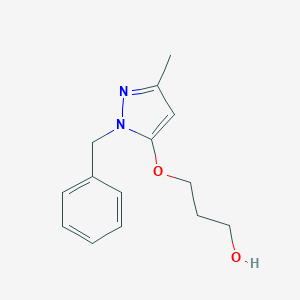
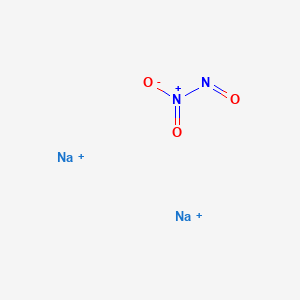
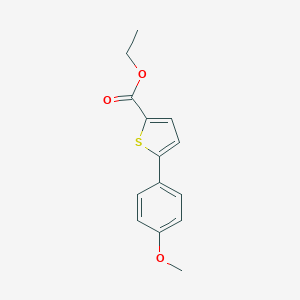
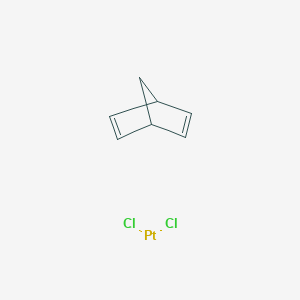
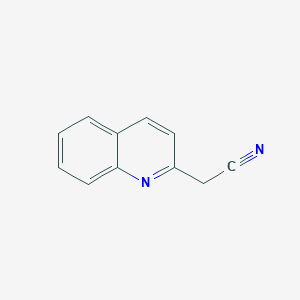
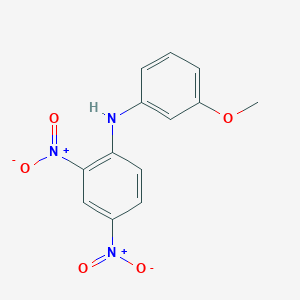
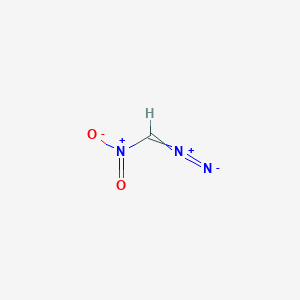
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
